4-Methyl-4-nitroheptanedioic acid chemical structure and physical properties
4-Methyl-4-nitroheptanedioic acid chemical structure and physical properties
An In-Depth Technical Guide to 4-Methyl-4-nitroheptanedioic Acid: Structure, Properties, and Synthetic Considerations
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-4-nitroheptanedioic acid, a dicarboxylic acid featuring a quaternary carbon center with a nitro group. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related compounds and foundational chemical principles to offer insights into its chemical structure, predicted physicochemical properties, potential synthetic pathways, and speculative applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science who may be interested in the unique structural and chemical characteristics of this compound.
Introduction and Rationale
4-Methyl-4-nitroheptanedioic acid is a fascinating, yet sparsely documented, organic compound. Its structure is characterized by a seven-carbon chain with carboxylic acid functionalities at both ends (a pimelic acid derivative), a methyl group, and a nitro group, both attached to the same carbon atom at the 4-position. This unique arrangement, featuring a sterically hindered quaternary carbon, imparts specific chemical properties that make it an intriguing target for both theoretical and synthetic exploration.
The presence of two carboxylic acid groups suggests its potential as a monomer in polymerization reactions, leading to novel polyesters or polyamides with tailored properties. The electron-withdrawing nitro group can influence the acidity of the carboxylic protons and serve as a synthetic handle for further chemical transformations, such as reduction to an amine, opening pathways to a variety of other functionalized molecules. This guide aims to bridge the current information gap by providing a scientifically grounded projection of its characteristics and potential.
Chemical Structure and Identifiers
The unambiguous identification of a chemical entity is paramount for scientific discourse. This section details the structural representation and key identifiers for 4-Methyl-4-nitroheptanedioic acid.
2D and 3D Representations
The two-dimensional structure of 4-Methyl-4-nitroheptanedioic acid is depicted below, illustrating the connectivity of the atoms.
Figure 1: 2D Chemical Structure of 4-Methyl-4-nitroheptanedioic acid.
Molecular Identifiers
A summary of the key chemical identifiers for 4-Methyl-4-nitroheptanedioic acid is provided in the table below. These have been calculated based on its structure.
| Identifier | Value | Source |
| IUPAC Name | 4-Methyl-4-nitroheptanedioic acid | - |
| Molecular Formula | C8H13NO6 | - |
| Molecular Weight | 219.19 g/mol | - |
| Canonical SMILES | C(CC(C)(C(=O)O)[O-])CC(=O)O | - |
| InChI | InChI=1S/C8H13NO6/c1-8(9(14)15,4-2-6(10)11)5-3-7(12)13/h2-5H2,1H3,(H,10,11)(H,12,13) | - |
| CAS Number | 5437-39-8 | [1] |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes and Rationale |
| Melting Point | 120-140 °C | Dicarboxylic acids often have relatively high melting points due to strong intermolecular hydrogen bonding. The presence of the bulky nitro and methyl groups may disrupt crystal packing, leading to a lower melting point compared to unsubstituted pimelic acid. |
| Boiling Point | > 350 °C (decomposes) | High boiling point is expected due to hydrogen bonding and high molecular weight. Decomposition before boiling is common for nitro-containing carboxylic acids. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) | The two carboxylic acid groups provide some water solubility through hydrogen bonding. However, the eight-carbon backbone and the nonpolar methyl group will limit its aqueous solubility. Good solubility in polar organic solvents is anticipated. |
| pKa1 | ~3.5 - 4.5 | The electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid protons compared to pimelic acid (pKa1 ~4.5). |
| pKa2 | ~4.5 - 5.5 | The second deprotonation will be less favorable due to the electrostatic repulsion from the first carboxylate group. |
| LogP | ~0.8 - 1.5 | The presence of polar carboxylic acid and nitro groups is balanced by the alkyl chain, suggesting a moderate octanol-water partition coefficient. |
Proposed Synthesis and Reactivity
While a definitive, experimentally validated synthesis for 4-Methyl-4-nitroheptanedioic acid has not been published, a plausible synthetic route can be proposed based on established organic chemistry reactions.
Proposed Synthetic Workflow
A potential synthetic approach could involve a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by another Michael addition and subsequent hydrolysis.
Figure 2: Proposed synthetic workflow for 4-Methyl-4-nitroheptanedioic acid.
Causality behind Experimental Choices:
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Step 1: Michael Addition: The reaction between diethyl glutaconate and 2-nitropropane in the presence of a base like sodium ethoxide would form the initial carbon-carbon bond. The nitro group stabilizes the carbanion formed from 2-nitropropane, making it a good Michael donor.
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Step 2: Second Michael Addition: A second Michael addition with a nucleophile like diethyl malonate would add the remaining carbons needed for the heptanedioic acid backbone.
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Step 3: Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the four ester groups to carboxylic acids, followed by heat-induced decarboxylation of the gem-dicarboxylic acids, would yield the final product.
Chemical Reactivity
The reactivity of 4-Methyl-4-nitroheptanedioic acid is governed by its three functional groups:
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Carboxylic Acids: These groups can undergo typical reactions such as esterification, amide formation, and reduction to alcohols. The presence of two such groups allows for the formation of polymers.
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Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amine using various reducing agents (e.g., H2/Pd, Sn/HCl). This amine can then be further functionalized.
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Quaternary Carbon: The carbon atom bearing the methyl and nitro groups is sterically hindered, which may affect the rates of reactions at adjacent positions.
Predicted Spectral Information
Spectroscopic analysis is crucial for the characterization of any new compound. The following are the predicted spectral features for 4-Methyl-4-nitroheptanedioic acid.
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | - A broad singlet for the two carboxylic acid protons (δ 10-12 ppm).- A singlet for the methyl protons (δ ~1.5-1.8 ppm).- Multiplets for the methylene protons of the heptane chain (δ ~1.8-2.5 ppm). |
| ¹³C NMR | - Two signals for the carboxylic acid carbons (δ ~170-180 ppm).- A signal for the quaternary carbon attached to the nitro group (δ ~80-95 ppm).- A signal for the methyl carbon (δ ~20-30 ppm).- Signals for the methylene carbons in the chain (δ ~25-40 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acids (2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acids (~1700-1725 cm⁻¹).- Strong asymmetric and symmetric N-O stretches from the nitro group (~1540-1560 cm⁻¹ and ~1345-1365 cm⁻¹, respectively). |
| Mass Spectrometry | - The molecular ion peak (M+) at m/z = 219.0743 (for C8H13NO6).- Characteristic fragmentation patterns would include the loss of H₂O, COOH, NO₂, and cleavage of the carbon chain. |
Potential Applications and Future Research
While no applications for 4-Methyl-4-nitroheptanedioic acid have been reported, its structure suggests several intriguing possibilities that warrant further investigation.
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Polymer Chemistry: As a dicarboxylic acid, it could be used as a monomer to synthesize polyesters and polyamides. The pendant methyl and nitro groups would be expected to modify the physical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength.
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Pharmaceutical Scaffolding: The reduction of the nitro group to an amine would yield a diamino dicarboxylic acid. Such compounds can be valuable building blocks for the synthesis of novel peptidomimetics, enzyme inhibitors, or other biologically active molecules.
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Chelating Agents: The presence of multiple coordinating groups (two carboxylates and potentially a reduced amino group) could make this molecule or its derivatives interesting candidates for metal chelation.
Future research should focus on the development of an efficient and scalable synthesis of this compound to enable the experimental validation of its properties and the exploration of its potential applications.
Safety and Handling
No specific toxicity data for 4-Methyl-4-nitroheptanedioic acid is available. However, based on its functional groups, the following general precautions should be observed:
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Corrosive: As a dicarboxylic acid, it is likely to be corrosive to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
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Irritant: It may cause respiratory tract irritation. Work should be conducted in a well-ventilated area or a fume hood.
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Nitro Compound: While aliphatic nitro compounds are generally less hazardous than their aromatic counterparts, they should still be handled with care as they are energetic materials. Avoid heating the compound to high temperatures, especially in a sealed container.
